2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(4-acetylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O7S/c1-18(31)20-9-11-21(12-10-20)30-27(33)29(22-6-4-5-7-25(22)38(30,34)35)17-26(32)28-15-14-19-8-13-23(36-2)24(16-19)37-3/h4-13,16H,14-15,17H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJNOTZZWTUCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic molecule with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
- Molecular Formula : C27H27N3O7S
- Molecular Weight : 537.59 g/mol
- CAS Number : 887213-94-7
The compound features a benzothiadiazine core, which is known for its diverse biological activities. Its structure includes multiple functional groups that contribute to its pharmacological effects.
Anti-inflammatory Properties
The benzothiadiazine derivatives have been investigated for their anti-inflammatory effects. A related compound demonstrated activity comparable to established anti-inflammatory drugs like indomethacin and phenylbutazone in reducing swelling in animal models . The mechanism is believed to involve inhibition of inflammatory mediators, making this compound a candidate for further research in treating inflammatory diseases.
Anticonvulsant Effects
Benzodiazepines are well-known for their anticonvulsant properties. The structural characteristics of this compound suggest it may interact with GABA receptors, similar to other benzodiazepine derivatives . This interaction could potentially lead to therapeutic applications in seizure disorders.
The mechanisms underlying the biological activities of this compound can be inferred from studies on structurally similar compounds:
- DNA Binding : Electrophilic centers in the molecule may facilitate interactions with DNA, leading to antitumor effects.
- GABAergic Modulation : As with many benzodiazepine derivatives, modulation of GABA receptors may contribute to anticonvulsant effects.
- Inhibition of Inflammatory Pathways : The compound may inhibit pathways involved in inflammation through various biochemical interactions.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide exhibit antimicrobial properties. For instance, derivatives of benzothiadiazine have been synthesized and tested for their efficacy against various bacterial strains. The presence of the dioxido and thiadiazine moieties enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.
Anticancer Potential
Studies have suggested that similar compounds possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. The specific structure of this compound may allow it to interact with key proteins involved in cancer progression.
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in chronic inflammatory diseases where oxidative stress plays a significant role.
Neuroprotective Properties
Given the structural characteristics of the compound, research is ongoing to evaluate its neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative damage and apoptosis.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes:
- Formation of the dioxido-thiadiazine core.
- Acetylation of phenolic components.
- Final coupling with the dimethoxyphenethyl acetamide segment.
Case Study 1: Antimicrobial Screening
A study conducted on synthesized benzothiadiazine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives of this compound can induce apoptosis through mitochondrial pathways. Flow cytometry analyses confirmed increased levels of caspase activation.
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Activity Type | Tested Organisms/Cells | IC50/MIC Values |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 12 µg/mL |
| Compound B | Anticancer | MCF-7 Cells | 15 µM |
| Compound C | Anti-inflammatory | RAW264.7 Macrophages | IC50 = 20 µM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Benzothiazole Derivatives
- Example: N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)acetamide () Core: Benzothiazole (non-sulfonated). Bioactivity: Antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL). Comparison: The sulfonated thiadiazine core in the target compound may confer enhanced solubility and oxidative stability compared to benzothiazole.
1,4-Benzothiazine Derivatives
- Example: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () Core: 1,4-Benzothiazine (non-sulfonated).
Substituent Effects
Acetamide Side Chains
Aryl Substituents
Bioactivity Trends
- Anti-Exudative Activity: Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () show anti-inflammatory effects comparable to diclofenac (IC₅₀: 10–50 µM) . The target compound’s dimethoxyphenethyl group may enhance anti-inflammatory potency via improved membrane penetration.
- Antimicrobial Activity : Benzothiazole derivatives () achieve MICs of 12.5–50 µg/mL . The target compound’s sulfone groups could broaden activity against Gram-negative strains.
Q & A
Q. What synthetic routes are established for this compound, and what purification methods ensure high yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[e][1,2,4]thiadiazine core followed by coupling with the 3,4-dimethoxyphenethyl acetamide moiety. Key steps include:
- Nucleophilic substitution for introducing the 4-acetylphenyl group.
- Amide coupling (e.g., using EDC/HOBt or DCC) to attach the N-(3,4-dimethoxyphenethyl)acetamide sidechain.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) are recommended to achieve >95% purity. Confirmation of intermediates via TLC and final product via HPLC is critical .
Q. Which spectroscopic techniques are most reliable for structural characterization, and what diagnostic signals confirm the core scaffold?
- 1H/13C NMR : Key signals include the acetylphenyl proton (δ 8.0–8.2 ppm, doublet), thiadiazinone ring protons (δ 6.8–7.5 ppm), and methoxy groups (δ 3.7–3.9 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) confirm the thiadiazin-1,1-dioxide moiety.
- Mass Spectrometry : High-resolution ESI-MS should show the molecular ion peak [M+H]+ at m/z corresponding to C29H27N3O7S (exact mass: 585.15 g/mol) .
Advanced Research Questions
Q. How can computational modeling predict bioactivity and target binding mechanisms?
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the acetylphenyl group’s electron-deficient region may facilitate binding to enzymes like kinases .
- Molecular Docking : Used to simulate interactions with therapeutic targets (e.g., antidiabetic agents targeting PPAR-γ). Docking scores (e.g., AutoDock Vina) correlate with in vitro activity, guiding lead optimization .
Q. How are contradictions in biological activity data resolved across different in vitro models?
Discrepancies in IC50 values (e.g., cytotoxicity vs. efficacy) require:
- Dose-response normalization : Adjust for assay-specific variables (e.g., serum concentration in cell cultures).
- Pathway-specific profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects. For instance, conflicting cytotoxicity data may arise from unintended inhibition of cytochrome P450 enzymes .
Q. What experimental strategies assess metabolic stability and pharmacokinetics in preclinical models?
- In vitro assays : Microsomal stability tests (rat/human liver microsomes) quantify metabolic half-life (t1/2).
- Pharmacokinetic (PK) studies : Administer the compound intravenously/orally in rodents, followed by LC-MS/MS analysis of plasma/tissue samples. Key parameters include Cmax, AUC, and clearance rates.
- CYP inhibition screening : Identify potential drug-drug interactions using fluorogenic substrates .
Methodological Considerations
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, particularly for the thiadiazinone ring’s conformation .
- Data Validation : Cross-validate computational predictions with experimental SAR (structure-activity relationship) studies to refine synthesis priorities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
